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molecular formula C10H10N2O6 B8345738 N-(p-nitrobenzyloxycarbonyl)glycine CAS No. 4596-53-6

N-(p-nitrobenzyloxycarbonyl)glycine

Cat. No. B8345738
M. Wt: 254.20 g/mol
InChI Key: XPECMNXMBZGWLP-UHFFFAOYSA-N
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Patent
US05559224

Procedure details

A 3.75 g portion of glycine was dissolved in 25 ml of 2N sodium hydroxide aqueous solution, and to the resulting solution cooled on an ice bath were simultaneously added in dropwise 10.77 g of p-nitrobenzyloxycarbonyl chloride dissolved in ether and 12.5 ml of 4N sodium hydroxide aqueous solution. After stirring at the same temperature for 2 hours, the reaction solution was washed with ether, the resulting aqueous layer was adjusted to acidic with concentrated hydrochloric acid, and the thus precipitated solid material was collected by filtration, washed with water and then dried to yield 11.98 g of N-(p-nitrobenzyloxycarbonyl)glycine as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10.77 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
12.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[N+:6]([C:9]1[CH:19]=[CH:18][C:12]([CH2:13][O:14][C:15](Cl)=[O:16])=[CH:11][CH:10]=1)([O-:8])=[O:7]>[OH-].[Na+].CCOCC>[N+:6]([C:9]1[CH:10]=[CH:11][C:12]([CH2:13][O:14][C:15]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:16])=[CH:18][CH:19]=1)([O-:8])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10.77 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
12.5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to the resulting solution cooled on an ice bath
WASH
Type
WASH
Details
the reaction solution was washed with ether
FILTRATION
Type
FILTRATION
Details
the thus precipitated solid material was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)NCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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